

# Comparing CRA-026440 with other p97 inhibitors like NMS-873

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CRA-026440 |           |
| Cat. No.:            | B1663499   | Get Quote |

# A Comparative Guide to p97 Inhibitors: NMS-873 vs. CB-5083

An Important Clarification on CRA-026440

Initial searches for the compound **CRA-026440** in the context of p97 inhibition have revealed that this compound is, in fact, a potent, broad-spectrum histone deacetylase (HDAC) inhibitor. [1][2][3][4][5] Its mechanism of action centers on the chelation of the active site Zinc(II) in HDAC enzymes via its phenyl hydroxamic acid group.[1][6] As **CRA-026440** does not target the p97 ATPase, a direct comparison with p97 inhibitors falls outside the scope of comparing likefor-like therapeutic agents.

Therefore, this guide will provide a detailed comparison between two well-characterized and clinically relevant p97 inhibitors with distinct mechanisms of action: the allosteric inhibitor NMS-873 and the ATP-competitive inhibitor CB-5083. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of their respective pharmacological profiles, supported by experimental data.

# Introduction to p97 and Its Inhibition as a Therapeutic Strategy

Valosin-containing protein (p97), also known as VCP, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining



protein homeostasis.[7] It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures, targeting them for degradation by the proteasome. This activity is central to numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy. Given the reliance of cancer cells on robust protein quality control mechanisms to cope with high rates of protein synthesis and accumulation of misfolded proteins, p97 has emerged as a promising target for cancer therapy.

Inhibition of p97 disrupts these vital cellular processes, leading to an accumulation of polyubiquitinated proteins and unresolved proteotoxic stress.[8] This triggers the unfolded protein response (UPR), which, when overwhelmed, activates apoptotic pathways, leading to cancer cell death.[8] The two main strategies for inhibiting p97 ATPase activity involve allosteric inhibition and direct competition with ATP binding.

### Overview of NMS-873 and CB-5083

NMS-873 is a potent and selective allosteric inhibitor of p97.[9][10][11] It binds to a site at the interface of the D1 and D2 ATPase domains, stabilizing an inactive conformation of the p97 hexamer. This non-competitive inhibition mechanism disrupts the catalytic cycle of p97.

CB-5083 is a first-in-class, potent, and orally bioavailable ATP-competitive inhibitor of p97.[12] [13] It directly competes with ATP for binding to the D2 ATPase domain, thereby preventing the hydrolysis of ATP required for p97's segregase activity.[14]

## **Quantitative Comparison of Inhibitor Performance**

The following tables summarize the key quantitative data for NMS-873 and CB-5083, providing a side-by-side comparison of their biochemical and cellular activities.

| Parameter           | NMS-873                         | CB-5083          | References |
|---------------------|---------------------------------|------------------|------------|
| Mechanism of Action | Allosteric, Non-<br>competitive | ATP-competitive  | [15]       |
| Binding Site        | D1-D2 domain interface          | D2 ATPase domain | [14]       |
| IC50 (Biochemical)  | 30 nM                           | 11 nM            | [7][9][11] |



Table 1: Biochemical Properties of NMS-873 and CB-5083. This table outlines the fundamental biochemical characteristics of the two p97 inhibitors.

| Cell Line                              | NMS-873 IC50 (μM) | CB-5083 IC50 (μM)           | References |
|----------------------------------------|-------------------|-----------------------------|------------|
| HCT116 (Colon)                         | 0.4               | ~0.3 (from similar studies) | [9][10]    |
| HeLa (Cervical)                        | 0.7               | Not specified               | [9][10]    |
| A549 (Lung)                            | Not specified     | 0.68                        | [12][14]   |
| RPMI-8226 (Multiple<br>Myeloma)        | Not specified     | ~1.0                        | [16]       |
| Osteosarcoma Cell<br>Lines             | Not specified     | 0.33 - 1.03                 | [17]       |
| Various Hematological and Solid Tumors | 0.08 - 2.0        | Not specified               | [9][10]    |

Table 2: Anti-proliferative Activity of NMS-873 and CB-5083 in Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) for cell viability across a range of human cancer cell lines.

## **Signaling Pathways and Mechanisms of Action**

The inhibition of p97 by NMS-873 and CB-5083, despite their different binding mechanisms, converges on the disruption of protein homeostasis, leading to the activation of the Unfolded Protein Response (UPR) and eventual apoptosis.





Click to download full resolution via product page

Caption: p97 Inhibition and Downstream Cellular Consequences.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the comparison of NMS-873 and CB-5083.

## p97 ATPase Activity Assay (Luminescence-based)

This protocol is adapted from methods used to determine the IC50 values of p97 inhibitors by measuring ATP consumption.[6]

- Reagents and Materials:
  - Purified recombinant human p97 protein



- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl<sub>2</sub>, 1 mM EDTA
- ATP solution (e.g., 0.5 μM)
- Test compounds (NMS-873, CB-5083) dissolved in DMSO
- Kinase-Glo® Plus reagent
- 96-well solid white multi-well plates
- Procedure:
  - 1. Dispense 20 µL of 2.5x assay buffer into each well of a 96-well plate.
  - 2. Add 10  $\mu$ L of purified p97 protein to each well (except for blank controls, which receive elution buffer).
  - 3. Add 10  $\mu$ L of test compound at various concentrations or DMSO (vehicle control) to the appropriate wells.
  - 4. Incubate the plate at room temperature for 60 minutes to allow for compound binding.
  - 5. Initiate the reaction by adding 10  $\mu$ L of ATP solution to each well and mix.
  - 6. Incubate at room temperature for 60 minutes.
  - 7. Add 10  $\mu$ L of Kinase-Glo® Plus reagent to each well to stop the reaction and measure the remaining ATP.
  - 8. Incubate for 10 minutes at room temperature in the dark.
  - 9. Read the luminescence using a microplate reader. The luminescent signal is inversely proportional to the ATPase activity.
- Data Analysis:
  - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.



 Determine the IC50 value by fitting the data to a four-parameter sigmoidal curve using appropriate software.

## **Cell Viability Assay (ATP-based)**

This protocol measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11][18]

- · Reagents and Materials:
  - Cancer cell lines (e.g., HCT116, A549)
  - Complete culture medium
  - Test compounds (NMS-873, CB-5083)
  - o CellTiter-Glo® Luminescent Cell Viability Assay reagent
  - o 384-well white clear-bottom plates

#### Procedure:

- 1. Seed cells at an appropriate density (e.g., 1,600 cells per well) in 384-well plates and incubate for 24 hours.
- 2. Treat the cells with a serial dilution of the test compounds (typically in duplicate or triplicate).
- 3. Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
- 4. Equilibrate the plates to room temperature for 30 minutes.
- 5. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- 6. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- 7. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.



- 8. Measure the luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell growth inhibition compared to untreated controls.
  - Determine the IC50 values using a non-linear regression analysis.

## **Western Blot Analysis for UPR Markers**

This protocol is used to detect the induction of the Unfolded Protein Response (UPR) by analyzing the expression of key marker proteins.[19][20][21]

- · Reagents and Materials:
  - Cancer cell lines
  - Test compounds (NMS-873, CB-5083)
  - o RIPA buffer with protease and phosphatase inhibitors
  - BCA protein assay kit
  - Laemmli sample buffer
  - SDS-PAGE gels
  - PVDF membranes
  - Blocking buffer (e.g., 5% non-fat milk in TBST)
  - Primary antibodies (e.g., anti-CHOP, anti-BiP, anti-phospho-eIF2α)
  - HRP-conjugated secondary antibodies
  - Chemiluminescent substrate
- Procedure:



- 1. Treat cells with the p97 inhibitors for a specified time (e.g., 8 hours).
- 2. Wash cells with ice-cold PBS and lyse with RIPA buffer.
- 3. Quantify protein concentration using a BCA assay.
- 4. Prepare protein lysates by boiling in Laemmli buffer.
- 5. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- 6. Block the membrane for 1 hour at room temperature.
- 7. Incubate with primary antibodies overnight at 4°C.
- 8. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
- 9. Detect the signal using a chemiluminescent substrate and an imaging system.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the preclinical evaluation of p97 inhibitors.





Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for p97 Inhibitors.



## **Overcoming Drug Resistance**

A significant advantage of developing inhibitors with different mechanisms of action is the potential to overcome acquired drug resistance. Studies have shown that cancer cells resistant to the ATP-competitive inhibitor CB-5083 remain sensitive to the allosteric inhibitor NMS-873. [15][22][23] This suggests that allosteric inhibitors could be a valuable therapeutic option for patients who develop resistance to ATP-competitive p97 inhibitors.

### Conclusion

Both NMS-873 and CB-5083 are potent inhibitors of p97 that induce cancer cell death through the disruption of protein homeostasis. They differ fundamentally in their mechanism of action, with NMS-873 acting as an allosteric, non-competitive inhibitor and CB-5083 as an ATP-competitive inhibitor. While both show promise as anti-cancer agents, the availability of inhibitors with distinct mechanisms provides a crucial strategy for circumventing potential drug resistance, highlighting the importance of continued research into diverse modes of p97 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. amsbio.com [amsbio.com]
- 3. cra 026440 TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Measurement of ATPase Activity of Valosin-containing Protein/p97 PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]



- 8. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CB 5083 | p97 ATPase | Tocris Bioscience [tocris.com]
- 15. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 17. CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 22. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparing CRA-026440 with other p97 inhibitors like NMS-873]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663499#comparing-cra-026440-with-other-p97-inhibitors-like-nms-873]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com